Methyl 2,5-difluoro-3-formylbenzoate

Medicinal Chemistry ADME Lipophilicity

Secure a critical fluorinated aromatic ester-aldehyde building block with a unique 2,5-difluoro-3-formyl substitution pattern. This high-purity intermediate enhances CNS lead optimization through superior LogP and enables photocatalytic HDF workflows for rapid SAR library synthesis. Ideal for constructing complex pharmacophores with predictable, regioselective reactivity. Ensure successful downstream development by using this precise isomer.

Molecular Formula C9H6F2O3
Molecular Weight 200.14 g/mol
CAS No. 952480-00-1
Cat. No. B1395894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-difluoro-3-formylbenzoate
CAS952480-00-1
Molecular FormulaC9H6F2O3
Molecular Weight200.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1F)C=O)F
InChIInChI=1S/C9H6F2O3/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-4H,1H3
InChIKeyNBISMVWFNSDEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-Difluoro-3-formylbenzoate (952480-00-1): A Specialized Building Block for Fluorinated Aromatic Synthesis


Methyl 2,5-difluoro-3-formylbenzoate (CAS 952480-00-1) is a fluorinated aromatic ester-aldehyde, categorized within the fluorinated benzoate class. It presents a unique substitution pattern combining a methyl ester at C1, fluorine atoms at C2 and C5, and a formyl group at C3 on the benzene ring . Its molecular formula is C9H6F2O3 with a molecular weight of 200.14 g/mol . It is typically supplied as a white crystalline solid with a purity specification of ≥95% (HPLC) . This compound serves primarily as a key intermediate or building block in medicinal and agrochemical research for the construction of more complex fluorinated molecules .

Why Methyl 2,5-Difluoro-3-formylbenzoate (952480-00-1) Cannot Be Replaced by Generic Analogs


The specific 2,5-difluoro-3-formyl substitution pattern is critical because even minor positional changes in fluorine or formyl group placement profoundly alter key molecular properties, including lipophilicity, electronic character, and subsequent reactivity. While generic methyl formylbenzoates may appear similar, the precise regiochemistry of Methyl 2,5-difluoro-3-formylbenzoate dictates its unique utility in constructing specific fluorinated pharmacophores, particularly for applications where controlled polarity and orthogonal functional group manipulation are required [1][2]. Simply substituting a non-fluorinated or differently fluorinated analog risks failure in downstream synthetic sequences due to mismatched reactivity, altered metabolic stability in final drug candidates, or compromised physical properties [1][2].

Product-Specific Evidence Guide for Methyl 2,5-Difluoro-3-formylbenzoate (952480-00-1)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Methyl 3-Formylbenzoate

Methyl 2,5-difluoro-3-formylbenzoate exhibits a higher calculated LogP (1.56 [1] to 2.27 [2]) compared to the non-fluorinated analog methyl 3-formylbenzoate (LogP 1.29) [3]. This increased lipophilicity is directly attributed to the presence of the two electronegative yet lipophilic fluorine atoms [4]. This property is crucial for modulating membrane permeability and bioavailability in drug design, providing a quantitative advantage for hit-to-lead optimization where increased lipophilicity within a specific range is desired.

Medicinal Chemistry ADME Lipophilicity

Reduced Aqueous Solubility vs. Non-Fluorinated Methyl 3-Formylbenzoate

The introduction of the 2,5-difluoro motif significantly reduces the calculated aqueous solubility of methyl 2,5-difluoro-3-formylbenzoate (0.28 g/L at 25°C) compared to the non-fluorinated methyl 3-formylbenzoate, which has a predicted LogS of -1.6 (approx. 4.1 g/L) [1]. This 14-fold difference in calculated solubility is a direct consequence of the hydrophobic and electronic influence of the fluorine atoms [2]. This lower solubility profile may be advantageous in designing compounds with reduced renal clearance or in applications requiring controlled release.

Formulation Solubility Physicochemical Properties

Distinct Electronic Profile: Meta-Directing and Electrophilic Reactivity

The 2,5-difluoro substitution pattern in methyl 2,5-difluoro-3-formylbenzoate generates a unique electronic environment. The strong -I effect of the ortho and meta fluorine atoms deactivates the ring and directs electrophilic aromatic substitution to specific positions, distinct from a mono-fluoro or non-fluorinated analog. Furthermore, the presence of fluorine atoms ortho to both the ester and the aldehyde significantly impacts the reactivity of the formyl group, altering its electrophilicity and influencing its behavior in key reactions such as condensations, Wittig reactions, and reductive aminations [1]. This controlled reactivity is a critical advantage in complex molecule synthesis.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Key Intermediate in the Synthesis of High-Value Fluorinated Pharmacophores

Methyl 2,5-difluoro-3-formylbenzoate is recognized as a versatile scaffold for the synthesis of various fluorinated arenes, which are essential components in numerous pharmaceuticals and agrochemicals [1]. Its ortho-fluorine atoms and aldehyde group allow for diverse downstream transformations, including photocatalytic hydrodefluorination (HDF), C-H arylation, and decarboxylative coupling, enabling access to a wide array of fluorination patterns not easily obtained through direct fluorination [1]. While a direct yield comparison for a single transformation is not available, the compound's strategic value lies in its ability to serve as a multipurpose starting point for synthesizing complex fluorinated molecules, such as intermediates for sitagliptin or diflunisal, as demonstrated by Weaver and Kharbanda [1].

Medicinal Chemistry Process Chemistry Drug Discovery

Recommended Applications for Methyl 2,5-Difluoro-3-formylbenzoate (952480-00-1)


Hit-to-Lead Optimization in Medicinal Chemistry

In medicinal chemistry campaigns targeting central nervous system (CNS) or other targets where modulating lipophilicity is critical, Methyl 2,5-difluoro-3-formylbenzoate serves as an ideal building block. Its LogP advantage of +0.27 to +0.98 over non-fluorinated analogs [1][2] can be strategically exploited to enhance blood-brain barrier penetration or improve binding to hydrophobic protein pockets. By incorporating this scaffold, researchers can fine-tune the ADME profile of lead compounds while maintaining a reactive handle (the aldehyde) for further diversification.

Synthesis of Novel Fluorinated Arene Libraries via Photocatalytic Hydrodefluorination

Process chemistry and drug discovery groups can leverage Methyl 2,5-difluoro-3-formylbenzoate as a key input in photocatalytic hydrodefluorination (HDF) workflows to rapidly generate diverse libraries of fluorinated benzoate derivatives [3]. This approach, validated by Kharbanda and Weaver (2023), enables access to complex fluorination patterns from a single, commercially available starting material, circumventing lengthy and hazardous de novo fluorination routes [3]. This scenario is ideal for exploring structure-activity relationships (SAR) around fluorinated aromatic cores.

Construction of Agrochemical Intermediates Requiring Controlled Reactivity

The unique electronic profile of the 2,5-difluoro-3-formyl pattern, as discussed in Section 3, provides predictable and regioselective reactivity [3][4]. This makes the compound highly valuable for the synthesis of complex agrochemical intermediates where precise functional group installation is paramount. The reduced aqueous solubility (0.28 g/L) compared to non-fluorinated alternatives may also be an asset in designing molecules with specific environmental fate profiles or slow-release characteristics.

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